5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole
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Overview
Description
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole is a complex organic compound with the molecular formula C26H18N2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole typically involves a multi-step process. One common method includes the site-selective palladium-catalyzed cross-coupling reaction with N-methyl-2,3-dibromoindole, followed by cyclization through two-fold palladium-catalyzed C–N coupling with amines . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-5,10-dihydroindolo[3,2-b]indole
- 5,10-Dihydroindolo[3,2-b]indole
- Indolo[3,2-b]carbazole derivatives
Uniqueness
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole is unique due to its specific structural features and the presence of diphenyl groups.
Biological Activity
5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole is a complex organic compound with significant potential in various biological applications. This article delves into its synthesis, biological activities, and potential therapeutic implications based on current research findings.
Chemical Structure and Properties
This compound features a unique fused bicyclic structure characterized by two phenyl groups at the 5 and 10 positions of the indole framework. The dihydro form indicates saturation of double bonds typically present in indole derivatives. This structural configuration contributes to its electronic properties and reactivity.
Property | Details |
---|---|
Molecular Formula | C20H18N2 |
Molecular Weight | 298.37 g/mol |
IUPAC Name | This compound |
Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step processes including palladium-catalyzed cross-coupling reactions. The synthesis can be achieved through:
- Palladium-Catalyzed Cross-Coupling : Utilizing N-methyl-2,3-dibromoindole followed by cyclization with amines.
- Oxidative Cyclization : Employing reagents like iron(III) chloride to modify electronic properties.
These methods highlight the versatility of synthetic strategies in constructing complex indolo derivatives .
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanism of Action : It appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Emerging studies suggest that this compound possesses antimicrobial properties:
- Bacterial Strains Tested : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Potential Applications : This activity indicates its potential as a lead compound for developing new antimicrobial agents .
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxicity of this compound against human cancer cell lines.
- Methodology : MTT assay was used to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
-
Study on Antimicrobial Activity :
- Objective : To determine the effectiveness against various bacterial strains.
- Methodology : Disc diffusion method was employed for testing.
- Results : Zones of inhibition were recorded for both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C26H18N2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5,10-diphenylindolo[3,2-b]indole |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)27-23-17-9-7-15-21(23)26-25(27)22-16-8-10-18-24(22)28(26)20-13-5-2-6-14-20/h1-18H |
InChI Key |
SMARFFNGOCJJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4C6=CC=CC=C6 |
Origin of Product |
United States |
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